5-Fluoro-4-iodo-2-methoxypyridine
Overview
Description
5-Fluoro-4-iodo-2-methoxypyridine: is a heterocyclic organic compound with the molecular formula C6H5FINO and a molecular weight of 253.01 g/mol . It is a derivative of pyridine, where the pyridine ring is substituted with fluorine, iodine, and methoxy groups at positions 5, 4, and 2, respectively.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Fluoro-4-iodo-2-methoxypyridine typically involves the reaction of 2-methoxypyridine with iodine and a fluorinating agent. One common method includes the use of iodine and sodium fluoride as reagents, with potassium fluoride acting as a catalyst . The reaction is carried out under inert gas conditions, such as nitrogen or argon, at a temperature range of 2–8°C .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is typically produced in solid form and stored under refrigeration to maintain its stability .
Chemical Reactions Analysis
Types of Reactions: 5-Fluoro-4-iodo-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the substituents.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium cyanide can be used under mild conditions.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 5-fluoro-4-azido-2-methoxypyridine, while Suzuki-Miyaura coupling can produce various biaryl compounds .
Scientific Research Applications
Chemistry: 5-Fluoro-4-iodo-2-methoxypyridine is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it valuable in the development of new chemical entities .
Biology and Medicine: In biological research, this compound is used to study the effects of fluorine and iodine substitution on the biological activity of pyridine derivatives.
Industry: In the industrial sector, this compound is used in the development of new materials and agrochemicals. Its unique properties make it suitable for use in the synthesis of advanced materials with specific chemical and physical characteristics .
Mechanism of Action
The mechanism of action of 5-Fluoro-4-iodo-2-methoxypyridine depends on its specific application. In pharmaceutical research, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of fluorine and iodine atoms can influence the compound’s binding affinity and selectivity, leading to enhanced biological activity . The methoxy group can also play a role in the compound’s solubility and overall pharmacokinetic properties .
Comparison with Similar Compounds
- 2-Fluoro-3-iodopyridine
- 4-Fluoro-2-iodopyridine
- 5-Fluoro-2-methoxypyridine
Comparison: 5-Fluoro-4-iodo-2-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a unique combination of reactivity and stability, making it valuable in various synthetic applications .
Properties
IUPAC Name |
5-fluoro-4-iodo-2-methoxypyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FINO/c1-10-6-2-5(8)4(7)3-9-6/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTBYIUOVCLOYLY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C(=C1)I)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50660537 | |
Record name | 5-Fluoro-4-iodo-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
884495-13-0 | |
Record name | 5-Fluoro-4-iodo-2-methoxypyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=884495-13-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-4-iodo-2-methoxypyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50660537 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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